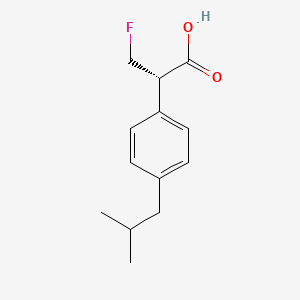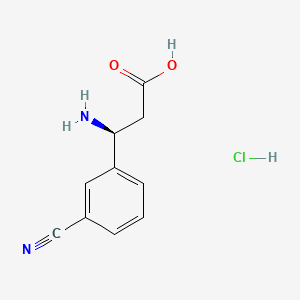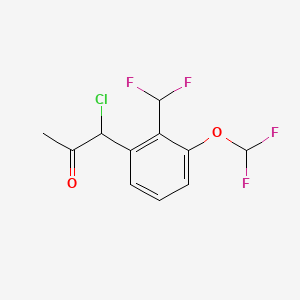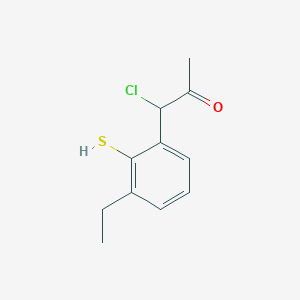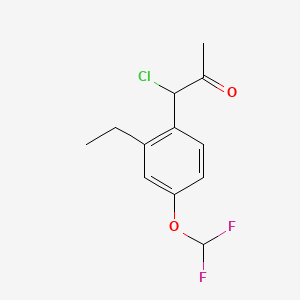![molecular formula C9H19ClN2O4S B14033952 11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride](/img/structure/B14033952.png)
11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[56]dodecane hydrochloride is a spirocyclic compound characterized by its unique molecular structure, which includes a spiro junction connecting two heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the methylsulfonyl group. One common method involves the reaction of a suitable precursor with a sulfonylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the functional groups attached to the rings.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds have similar heterocyclic rings but may exhibit different chemical properties due to the presence of oxygen or sulfur atoms.
Uniqueness
11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride is unique due to its specific combination of a spirocyclic core with a methylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H19ClN2O4S |
|---|---|
Molecular Weight |
286.78 g/mol |
IUPAC Name |
8-methylsulfonyl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H18N2O4S.ClH/c1-16(12,13)11-3-5-14-8-9(7-11)6-10-2-4-15-9;/h10H,2-8H2,1H3;1H |
InChI Key |
MNVNCHYLUALYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCOCC2(C1)CNCCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
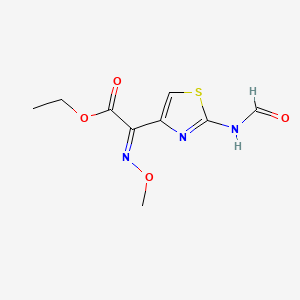
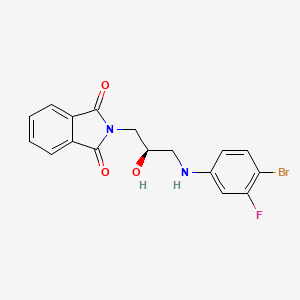

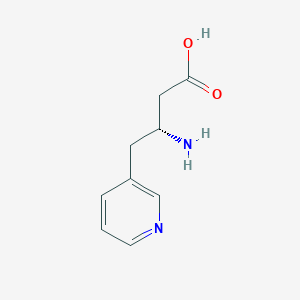
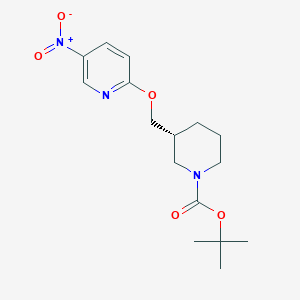
![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)
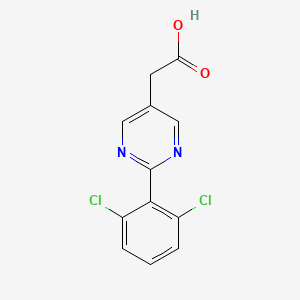
![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)
